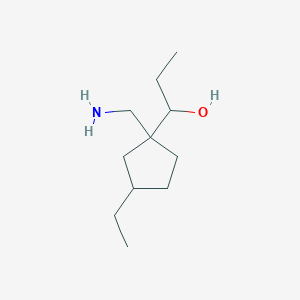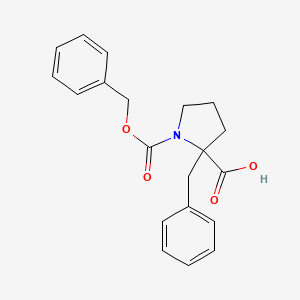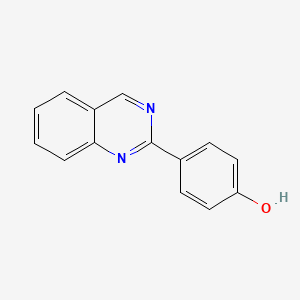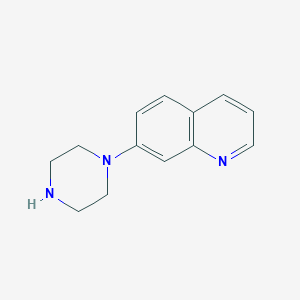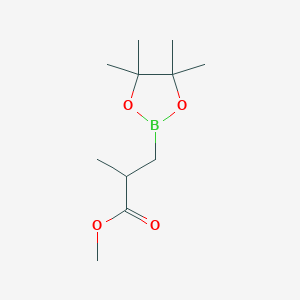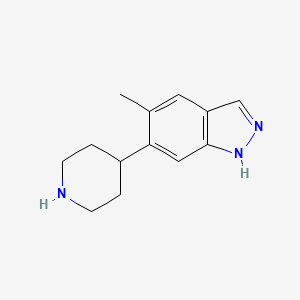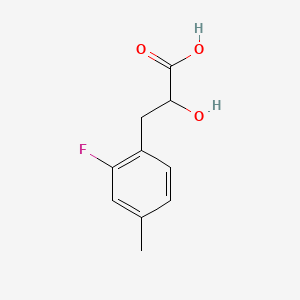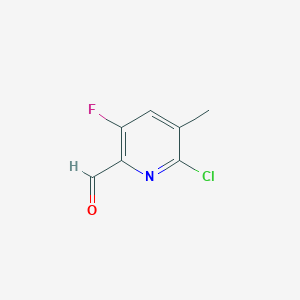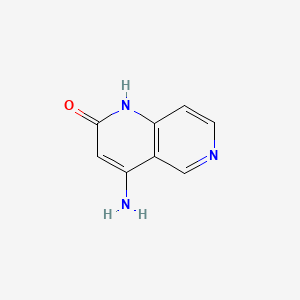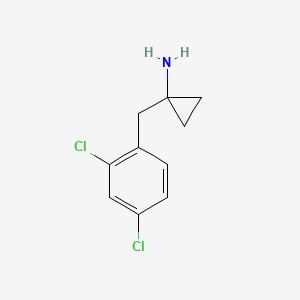
1-(2,4-Dichloro-benzyl)-cyclopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorobenzyl)cyclopropan-1-amine is an organic compound with the molecular formula C10H11Cl2N It is characterized by the presence of a cyclopropane ring attached to a benzyl group substituted with two chlorine atoms at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorobenzyl)cyclopropan-1-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopropanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1-(2,4-Dichlorobenzyl)cyclopropan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dichlorobenzyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorobenzyl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichlorobenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4-Dichlorophenyl)cyclopropan-1-amine: Similar in structure but lacks the benzyl group.
1-(2,5-Dichlorobenzyl)cyclopropan-1-amine: Similar but with chlorine atoms at the 2 and 5 positions.
Uniqueness
1-(2,4-Dichlorobenzyl)cyclopropan-1-amine is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and biological activity. The presence of the cyclopropane ring also adds to its distinct chemical properties.
Propiedades
Fórmula molecular |
C10H11Cl2N |
|---|---|
Peso molecular |
216.10 g/mol |
Nombre IUPAC |
1-[(2,4-dichlorophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-2-1-7(9(12)5-8)6-10(13)3-4-10/h1-2,5H,3-4,6,13H2 |
Clave InChI |
UKIIJUQPOJTQQW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=C(C=C(C=C2)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



